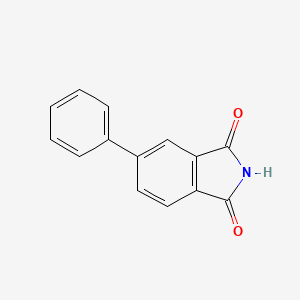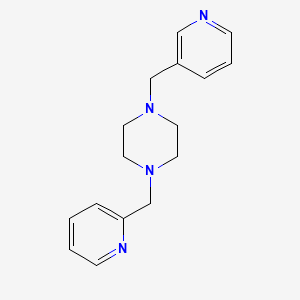![molecular formula C20H21N3O2 B10880031 (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880031.png)
(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with hydroxypropyl and diphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxypropylamine with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized with a diphenyl-substituted hydrazine to yield the final pyrazolone product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid derivatives.
Aplicaciones Científicas De Investigación
(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar aromatic properties.
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure.
Cresol: A group of aromatic organic compounds with phenolic properties.
Uniqueness
What sets (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H21N3O2 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H21N3O2/c1-15(21-13-8-14-24)18-19(16-9-4-2-5-10-16)22-23(20(18)25)17-11-6-3-7-12-17/h2-7,9-12,22,24H,8,13-14H2,1H3 |
Clave InChI |
CFVFSTYQVQYEFN-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCCO)C1=C(NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10879949.png)
![4-(1H-benzotriazol-1-yl)-5-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10879951.png)
![N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879958.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10879964.png)
![biphenyl-4-yl({[(1E)-1-(2-hydroxyphenyl)propylidene]amino}oxy)methanone](/img/structure/B10879965.png)

![N-[4-({4-[3-(benzyloxy)-4-methoxybenzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10879973.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10879976.png)

![N'-[7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B10879999.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine](/img/structure/B10880005.png)


